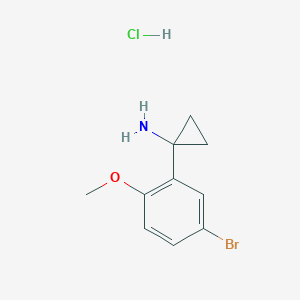
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride” (CAS# 1909309-53-0) is a research chemical . It has a molecular weight of 278.57 and a molecular formula of C10H13BrClNO .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its IUPAC name is 1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride . The canonical SMILES structure is COC1=C(C=C(C=C1)Br)C2(CC2)N.Cl . The InChI is InChI=1S/C10H12BrNO.ClH/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a LogP value of 3.90780, indicating its relative lipophilicity . It has a topological polar surface area of 35.2 . The compound is canonicalized and has a complexity of 193 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Rats :
- Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. This research helps in understanding the metabolic pathways and the formation of various metabolites in biological systems, which is critical for drug development and toxicological studies (Kanamori et al., 2002).
Synthesis of Constrained Neurotransmitter Analogues :
- Faler and Joullié (2007) utilized the Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters such as histamine and tryptamine. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens, providing insights into the development of novel pharmaceutical compounds (Faler & Joullié, 2007).
Synthesis of Antiviral Compounds :
- Hocková et al. (2003) researched the synthesis of 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating potential antiviral activities. This research highlights the application of bromo-substituted compounds in the development of drugs targeting viral infections (Hocková et al., 2003).
Receptor Agonist Synthesis :
- Xin (1999) described the synthesis of a potent 5-HT receptor agonist using asymmetric cyclopropanation. This research is significant in the field of neuroscience, as it contributes to the understanding and development of receptor-specific drugs (Xin, 1999).
Analysis of Psychoactive Compounds :
- De Paoli et al. (2013) conducted a study on the characterization and analysis of psychoactive arylcyclohexylamines in biological matrices. This research is crucial for forensic and clinical toxicology, particularly in the context of substance abuse (De Paoli et al., 2013).
Endocrine Disrupting Chemicals Study :
- Kim et al. (2014) explored the impact of Methoxychlor and triclosan, emergent endocrine-disrupting chemicals, on ovarian cancer cell growth. This study is significant for understanding the potential health risks associated with environmental exposure to these chemicals (Kim et al., 2014).
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCGSSXGJXDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738565.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2738568.png)
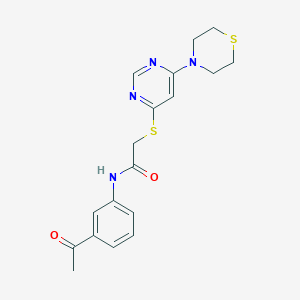
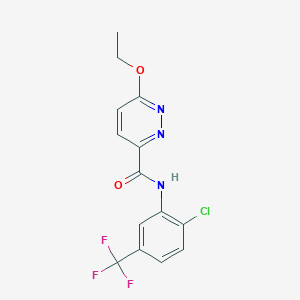
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)
![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)

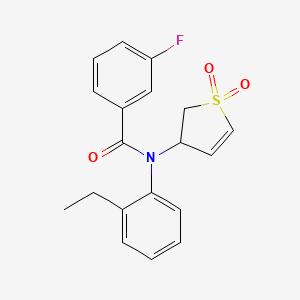
![2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2738581.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2738582.png)
![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)
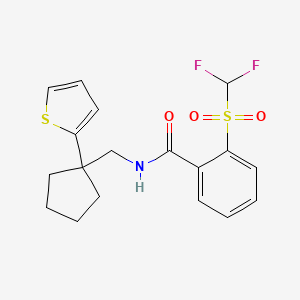
![N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738585.png)
